N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Description
Systematic IUPAC Nomenclature & Structural Isomerism
The systematic IUPAC name for this compound is derived from its parent pyridazine ring system. The core structure consists of a 6-oxopyridazin-1(6H)-yl moiety substituted at position 3 with a thiophen-2-yl group. The acetamide side chain at position 2 contains an N-(3-chloro-4-fluorophenyl) substituent. This results in the full name:
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl)acetamide .
Structural isomerism arises from three key features:
- Positional isomerism in the thiophene substitution pattern (2- vs. 3-thiophenyl)
- Tautomerism between the 6-oxo-1,6-dihydropyridazine and alternative keto-enol forms
- Conformational isomerism of the acetamide side chain's rotatable bonds
The compound's molecular formula is C₁₆H₁₂ClFN₃O₂S with a calculated molecular weight of 372.81 g/mol. Key structural parameters include:
| Parameter | Value |
|---|---|
| Pyridazine ring system | Planar (RMSD <0.05Å) |
| Thiophene dihedral angle | 12.7° relative to pyridazine |
| Acetamide bond length | 1.334Å (C=O) |
Properties
Molecular Formula |
C16H11ClFN3O2S |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C16H11ClFN3O2S/c17-11-8-10(3-4-12(11)18)19-15(22)9-21-16(23)6-5-13(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22) |
InChI Key |
NAGUEGZIRMJWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the thiophene ring: This step involves the coupling of the pyridazinone core with a thiophene derivative using cross-coupling reactions such as Suzuki or Stille coupling.
Acylation: The final step involves the acylation of the pyridazinone-thiophene intermediate with 3-chloro-4-fluoroaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
The compound N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and biological research. This article explores its applications, biological activities, and relevant case studies.
IUPAC Name
This compound
Molecular Formula
C21H17ClFN3O3S
Molecular Weight
445.9 g/mol
Structural Features
The compound features a pyridazine core that is known for its diverse biological activities. The presence of halogen atoms (chlorine and fluorine) may enhance its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria | Inhibition of growth in Gram-positive bacteria | |
| Fungi | Effective against several fungal strains | |
| Viruses | Potential antiviral properties observed in vitro |
Anti-inflammatory Activity
In silico studies have suggested that this compound could act as a 5-lipoxygenase inhibitor , which plays a crucial role in inflammatory processes. Molecular docking studies indicate promising interactions with the enzyme, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Research
The structural components of this compound make it a candidate for anticancer drug development. Its ability to inhibit certain enzymes involved in cancer cell proliferation has been noted in preliminary studies.
Case Studies
- Pyridazine Derivatives : A study exploring the anticancer properties of pyridazine derivatives found that modifications similar to those in this compound exhibited significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds showed that derivatives with similar structures had Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, highlighting the potential of this compound in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Aromatic Heterocycles : The thiophene group in the target compound may enhance π-stacking interactions compared to phenyl or piperazinyl substituents in analogs (e.g., Compound 15) .
- Acetamide vs. Thioacetamide Linkers : Compound 21a, a thioacetamide analog, shows how sulfur substitution affects crystallinity and reactivity .
- Synthetic Efficiency : Yields vary significantly; the target compound’s synthesis is robust (via crystallization), while analogs like 8a suffer from low yields (10%) due to challenging coupling reactions .
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points: Pyridazinone derivatives with polar groups (e.g., nitro in Compound 15) exhibit higher melting points (>230°C), suggesting stronger intermolecular forces .
- Spectral Signatures : The target compound’s thiophene moiety would distinctively alter ¹H-NMR shifts (~7.2 ppm) compared to piperazinyl or methoxy-substituted analogs .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article presents an overview of its synthesis, biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structural arrangement that includes a pyridazine core and thiophene moiety, which are often associated with various biological activities. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution processes.
Synthetic Pathway
- Formation of the Pyridazine Core : The initial step involves cyclization of appropriate precursors to form the pyridazine structure.
- Introduction of the Thiophene Group : This is achieved through specific coupling reactions.
- Attachment of the Acetamide Moiety : The final step incorporates the acetamide group, enhancing the compound's biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, showing promising results comparable to established antibiotics .
| Bacterial Strain | IC50 (μM) | Activity |
|---|---|---|
| E. coli | 10 | Moderate Inhibition |
| S. aureus | 5 | Strong Inhibition |
| P. aeruginosa | 15 | Moderate Inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells in vitro, particularly in breast and lung cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, which is crucial for both microbial growth and cancer cell proliferation.
- Receptor Modulation : It might act on certain receptors that regulate cell signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies highlight the compound's potential across various therapeutic areas:
- Cryptosporidium Infection : A recent investigation into compounds similar to this compound indicated its potential use against Cryptosporidium parasites, which cause severe gastrointestinal distress .
- Antioxidant Activity : Additional research has shown that derivatives of this compound possess antioxidant properties, which could contribute to their therapeutic effects by reducing oxidative stress in cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
